molecular formula C14H15N3O B1489694 2-Propyl-4-(4-pyridylazo)phenol CAS No. 253124-08-2

2-Propyl-4-(4-pyridylazo)phenol

Cat. No. B1489694
M. Wt: 241.29 g/mol
InChI Key: BBXGFZXXADBYAD-UHFFFAOYSA-N
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Description

2-Propyl-4-(4-pyridylazo)phenol is a synthetic intermediate in the fibrous self-organization of Azopyridinecarboxylic Acid . It is a solid substance with a molecular formula of C14H15N3O and a molecular weight of 241.29 .


Molecular Structure Analysis

The molecular formula of 2-Propyl-4-(4-pyridylazo)phenol is C14H15N3O . This indicates that it contains 14 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom.


Physical And Chemical Properties Analysis

2-Propyl-4-(4-pyridylazo)phenol is a solid substance . It has a melting point range of 175.0 to 179.0 °C . It is soluble in methanol . Its appearance is described as yellow to amber to dark red powder to crystal .

Scientific Research Applications

  • Metal Complexation and Chelation Properties 2-Propyl-4-(4-pyridylazo)phenol exhibits significant metal complexing properties, making it valuable in studies related to chelation. It has been compared with other compounds like 4-(2-pyridylazo)-resorcinol for its roles in chelation, highlighting its importance in understanding metal-ligand interactions (Anderson & Nickless, 1967).

  • Use as Spectrophotometric Reagents This compound serves as a useful spectrophotometric reagent for transition metals, utilized in the determination of metals like copper, iron, and nickel. Its sensitivity and stability in forming complexes with these metals are notable (Shijo, Uehara, Kudo, & Aratake, 1994).

  • Investigation in Mass Spectroscopy The mass spectra of 2-Propyl-4-(4-pyridylazo)phenol and its metal chelates with ions like manganese, cobalt, nickel, copper, and zinc have been studied. These investigations provide insights into the solution behavior and complex formation of these chelates (Betteridge & John, 1968).

  • Electrochemical Behavior Studies The electrochemical behavior of derivatives of this compound, such as 2-(5-bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol, has been extensively studied. These studies include techniques like square-wave voltammetry and cyclic voltammetry, contributing to our understanding of the electrochemical reduction mechanisms of azo compounds (Karaman & Menek, 2012).

  • Role in Analytical Chemistry It is used in analytical chemistry as a chelating agent for trace metal determination. Its ability to form complexes with various metals makes it a valuable tool for spectrophotometric detection and chromatographic analysis (Ohtsuka, Matsuzawa, Wada, & Nakagawa, 1992).

  • Environmental Applications The compound's ability to form water-soluble metal chelates facilitates the concentration of trace metals from solutions. It's used in methods for determining heavy metal impurities in commercial products, showcasing its environmental monitoring capabilities (Nakagawa, Haraguchi, Ogata, Kato, Nakata, & Akatsuka, 1998).

  • Spectrophotometric Investigations Spectrophotometric investigations involving this compound have led to the development of sensitive methods for the determination of metals like zinc in serum. Its high molar absorptivity makes it particularly useful for trace-metal determinations in clinical chemistry (Homsher & Zak, 1985).

Safety And Hazards

2-Propyl-4-(4-pyridylazo)phenol is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

properties

IUPAC Name

2-propyl-4-(pyridin-4-yldiazenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-2-3-11-10-13(4-5-14(11)18)17-16-12-6-8-15-9-7-12/h4-10,18H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXGFZXXADBYAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1)N=NC2=CC=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659947
Record name 2-Propyl-4-[2-(pyridin-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propyl-4-(4-pyridylazo)phenol

CAS RN

253124-08-2
Record name 2-Propyl-4-[2-(pyridin-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Chen, LC Du, J Yang - RSC advances, 2023 - pubs.rsc.org
Carbon dioxide (CO2) is a renewable carbon resource that can be effectively used in the production of polycarbonate (PPC) and cyclic carbonate (CPC) through open-loop …
Number of citations: 4 pubs.rsc.org
D Chen, J Yang, T Wang, K Liu - papers.ssrn.com
Carbon dioxide (CO2) is a new renewable carbon resource, which can be used to prepare polycarbonate and cyclic carbonate by ring opening copolymerization with epoxy compounds…
Number of citations: 0 papers.ssrn.com
W Zhou, H Yu - RSC Advances, 2013 - pubs.rsc.org
Self-assembled nanofibers with different morphologies were successfully fabricated using amphiphilic low-molecular-weight (LMW) azopyridinium compounds having hydrophobic …
Number of citations: 14 pubs.rsc.org

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